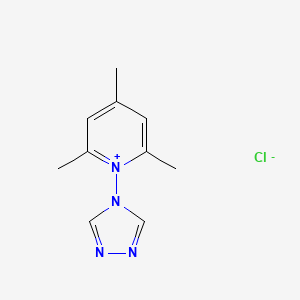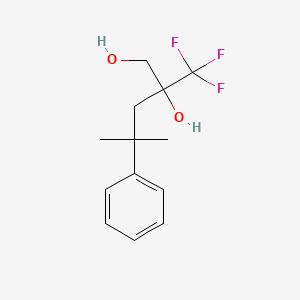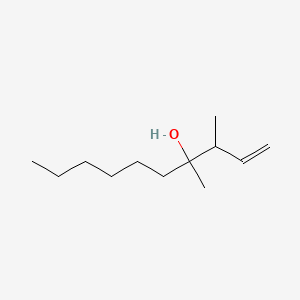
3,4-Dimethyldec-1-EN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyldec-1-en-4-ol: is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is notable for its structural complexity, which includes both alkene and alcohol functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyldec-1-en-4-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 3,4-dimethyldec-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the Prins reaction , where an alkene reacts with formaldehyde in the presence of an acid catalyst. This method is advantageous due to its high selectivity and yield under optimized conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyldec-1-en-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces 3,4-dimethyldec-1-en-4-one.
Reduction: Produces 3,4-dimethyldecan-4-ol.
Substitution: Produces 3,4-dimethyldec-1-en-4-chloride.
Applications De Recherche Scientifique
3,4-Dimethyldec-1-en-4-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyldec-1-en-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dimethylpent-1-en-4-ol
- 3,4-Dimethylhex-1-en-4-ol
- 3,4-Dimethylhept-1-en-4-ol
Uniqueness
3,4-Dimethyldec-1-en-4-ol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
197141-28-9 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
3,4-dimethyldec-1-en-4-ol |
InChI |
InChI=1S/C12H24O/c1-5-7-8-9-10-12(4,13)11(3)6-2/h6,11,13H,2,5,7-10H2,1,3-4H3 |
Clé InChI |
AWCUIMMQNFZKDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


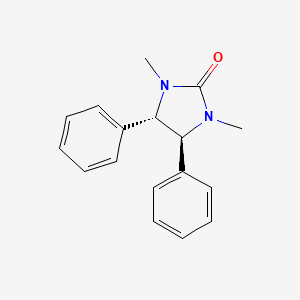
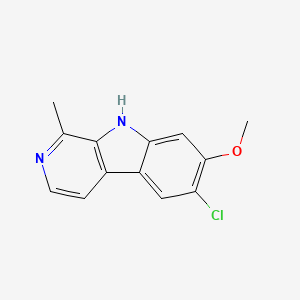
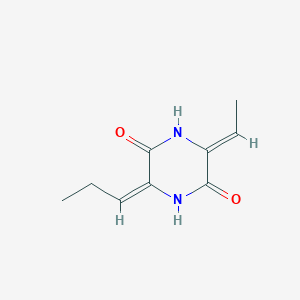
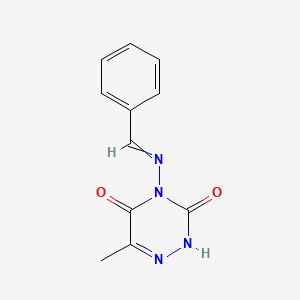

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)
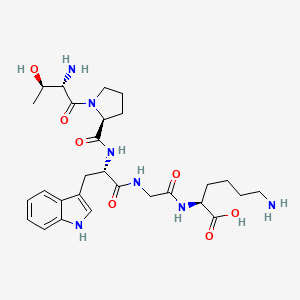
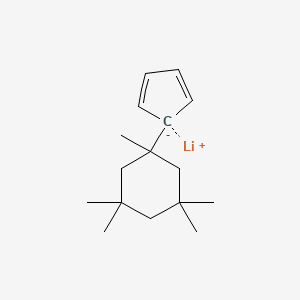
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
